molecular formula C4H11ClN2O2 B13133172 2,3-Diaminobutanoicacidhydrochloride

2,3-Diaminobutanoicacidhydrochloride

Cat. No.: B13133172
M. Wt: 154.59 g/mol
InChI Key: NEHFUDRQKLUYRZ-UHFFFAOYSA-N
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Description

2,3-Diaminobutanoic acid hydrochloride (C₄H₁₁N₂O₂·HCl) is a non-proteinogenic amino acid derivative characterized by two amino groups at the C2 and C3 positions of its butanoic acid backbone. This structural feature confers unique chemical and biological properties, making it a critical component in bioactive peptides. For example, its incorporation into cyclic peptides like mirabamides enhances antiviral potency compared to analogs lacking this residue . The compound is synthesized biosynthetically via enzymatic Michael addition reactions involving ammonia or amino acids, as observed in natural product biosynthesis pathways .

Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

2,3-diaminobutanoic acid;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H

InChI Key

NEHFUDRQKLUYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)N.Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthetic routes for 2,3-diaminobutanoic acid hydrochloride are not explicitly mentioned in the available sources. it can be synthesized through appropriate chemical reactions.

    Industrial Production Methods: Information on industrial-scale production methods is limited, but it likely involves specialized processes and purification steps.

  • Chemical Reactions Analysis

      Reactions: 2,3-Diaminobutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: The products formed from these reactions would include derivatives of 2,3-diaminobutanoic acid.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May have applications in peptide chemistry or as a precursor for bioactive compounds.

      Medicine: Investigated for potential pharmaceutical applications.

      Industry: Its use in industry may involve specialty chemicals or materials.

  • Mechanism of Action

    • The specific mechanism by which 2,3-diaminobutanoic acid hydrochloride exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    Mirabamide Peptides (Mirabamide B vs. Analogs)

    Mirabamide B, a cyclic depsipeptide, exhibits reduced antiviral activity compared to mirabamide C and D due to the absence of 2,3-diaminobutanoic acid. This highlights the residue’s role in enhancing bioactivity. Cyclization further amplifies potency, as linear analogs (e.g., koshikamides) show negligible antifungal or antiviral effects .

    Key Data:

    Compound Structural Feature Antiviral Activity (HIV-1) Reference
    Mirabamide B Lacks 2,3-diaminobutanoic acid Low
    Mirabamide C/D Contains 2,3-diaminobutanoic acid High

    Polymyxins vs. Pedobacter Peptides

    Polymyxins (e.g., polymyxin B/E) and Pedobacter peptides (e.g., pedopeptins) share cationic properties and Gram-negative antibacterial activity. However, structural differences dictate their mechanisms:

    • Cyclic Structure: Polymyxins: 23-membered ring with seven amino acids, closed via 2,4-diaminobutanoic acid (DABA). Pedobacter Peptides: 31-membered lactone ring involving nine amino acids and a 3-hydroxyfatty acid .
    • Cationicity: Polymyxins contain six DABA residues, making them more cationic than Pedobacter peptides, which have one DABA and two 2,3-diaminopropanoic acid residues. Despite lower cationicity, Pedobacter peptides retain activity against colistin-resistant strains .

    Key Data:

    Compound Ring Size Key Residues Antibacterial Spectrum
    Polymyxin B/E 23-membered 6× DABA Gram-negative (colistin-sensitive)
    Pedobacter Peptides 31-membered 1× DABA, 2× 2,3-diaminopropanoic acid Gram-negative (incl. colistin-resistant)

    Isomeric Diaminobutyric Acid Derivatives

    Positional isomerism significantly alters biological activity:

    • 2,4-Diaminobutanoic Acid (DABA): Found in polymyxins, enhances cationicity and membrane disruption .
    • 3,4-Diaminobutanoic Acid Dihydrochloride: Used in synthetic chemistry but lacks documented bioactivity .
    • 2,3-Diaminopropionic Acid: Smaller backbone reduces steric bulk, influencing peptide cyclization efficiency .

    Key Data:

    Compound Molecular Formula Bioactivity Highlights Reference
    2,3-Diaminobutanoic acid HCl C₄H₁₁N₂O₂·HCl Antiviral (HIV-1), antifungal
    2,4-Diaminobutanoic acid (DABA) C₄H₁₀N₂O₂ Antibacterial (polymyxins)
    3,4-Diaminobutanoic acid diHCl C₄H₁₂Cl₂N₂O₂ Synthetic intermediate

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